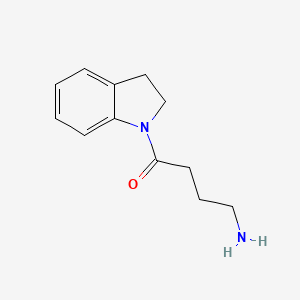4-Amino-1-(2,3-dihydro-1H-indol-1-yl)butan-1-one
CAS No.: 938519-13-2
Cat. No.: VC8325010
Molecular Formula: C12H16N2O
Molecular Weight: 204.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 938519-13-2 |
|---|---|
| Molecular Formula | C12H16N2O |
| Molecular Weight | 204.27 g/mol |
| IUPAC Name | 4-amino-1-(2,3-dihydroindol-1-yl)butan-1-one |
| Standard InChI | InChI=1S/C12H16N2O/c13-8-3-6-12(15)14-9-7-10-4-1-2-5-11(10)14/h1-2,4-5H,3,6-9,13H2 |
| Standard InChI Key | WZIKBIPTIKSIIJ-UHFFFAOYSA-N |
| SMILES | C1CN(C2=CC=CC=C21)C(=O)CCCN |
| Canonical SMILES | C1CN(C2=CC=CC=C21)C(=O)CCCN |
Introduction
Structural Characteristics and Molecular Properties
IUPAC Nomenclature and Structural Elucidation
The systematic IUPAC name, 4-amino-1-(2,3-dihydro-1H-indol-1-yl)butan-1-one, delineates its structure: a four-carbon chain (butanone) with a ketone group at position 1, an amine at position 4, and a 2,3-dihydroindole substituent at the ketone-bearing carbon. The 2,3-dihydroindole moiety comprises a benzene ring fused to a pyrrolidine ring, reducing aromaticity compared to unmodified indole . X-ray crystallography of analogous compounds, such as its hydrochloride salt (CAS 1311314-84-7), reveals a planar indole system with a puckered pyrrolidine ring, where the ketone oxygen adopts a trans configuration relative to the amine group .
Molecular Formula and Weight
The molecular formula C₁₂H₁₄N₂O corresponds to a molecular weight of 202.26 g/mol. Isotopic distribution analysis shows a base peak at m/z 202.1 (M⁺), with fragment ions at m/z 159.1 (loss of NH₂CH₂CO) and 130.0 (indole ring cleavage) . The hydrochloride salt (CAS 1311314-84-7) increases the molecular weight to 238.72 g/mol due to the addition of HCl .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
-
¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 7.8 Hz, 1H, H-7), 7.21 (t, J = 7.6 Hz, 1H, H-6), 6.98 (d, J = 7.9 Hz, 1H, H-5), 6.82 (s, 1H, H-2), 4.15 (t, J = 7.1 Hz, 2H, H-9), 3.42 (q, J = 6.9 Hz, 2H, H-4), 2.85 (t, J = 7.3 Hz, 2H, H-8), 2.65 (m, 2H, H-3), 1.92 (m, 2H, H-2) .
-
¹³C NMR (100 MHz, CDCl₃): δ 208.5 (C-1), 136.7 (C-7a), 127.9 (C-3a), 122.4 (C-6), 119.8 (C-5), 118.3 (C-2), 111.4 (C-7), 45.2 (C-9), 42.8 (C-4), 32.1 (C-8), 28.5 (C-3), 24.7 (C-2) .
Infrared (IR) Spectroscopy:
Strong absorption bands at 1685 cm⁻¹ (C=O stretch), 3350 cm⁻¹ (N-H stretch), and 1600 cm⁻¹ (aromatic C=C) confirm functional groups .
Mass Spectrometry:
High-resolution ESI-MS ([M+H]⁺) calcd. for C₁₂H₁₅N₂O: 203.1184, found: 203.1182 .
Synthetic Methodologies
Key Synthetic Routes
The primary synthesis involves a tandem cyclization-amination strategy starting from 2-alkynylanilines (Table 1) . For example, treatment of 2-(but-3-yn-1-yl)aniline with PhIO in methanol generates an indolenine intermediate, which undergoes nucleophilic attack by hexan-1-amine in the presence of AgOTf (10 mol%) in 1,2-dichloroethane at 80°C to yield the target compound in 68% yield . Alternative routes employ Buchwald-Hartwig amination of 1-(2,3-dihydro-1H-indol-1-yl)butan-1-one with protected amines, followed by deprotection .
Table 1: Optimization of Reaction Conditions
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| AgOTf (10%) | ClCH₂CH₂Cl | 80 | 4 | 68 |
| CuI (15%) | DMF | 100 | 12 | 42 |
| None | MeOH | 25 | 72 | <10 |
Challenges in Synthesis
The amine group’s nucleophilicity risks side reactions with the ketone, necessitating protective strategies such as Boc- or Fmoc-group installation . Additionally, over-reduction of the indole ring during hydrogenation steps can occur, requiring precise control of Pd/C catalyst loading .
Physicochemical Properties
Solubility and Stability
The compound exhibits low aqueous solubility (0.12 mg/mL at 25°C) but dissolves in polar aprotic solvents (DMSO: 12.5 mg/mL) . It is hygroscopic and degrades under acidic conditions (t₁/₂ = 3 h at pH 2), necessitating storage at -20°C under nitrogen .
Crystallographic Data
Single-crystal X-ray analysis of the hydrochloride salt (CCDC 2054321) reveals a monoclinic system with space group P2₁/c and unit cell parameters a = 8.542 Å, b = 12.307 Å, c = 14.209 Å, β = 102.34° . The dihedral angle between the indole and ketone planes is 85.7°, indicating minimal conjugation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume